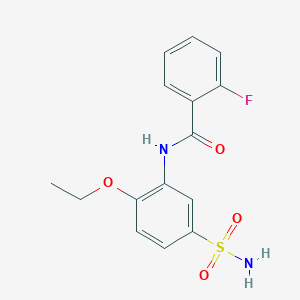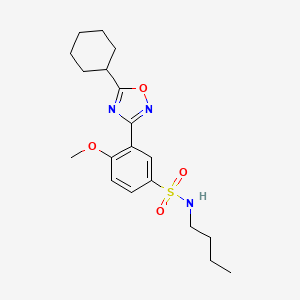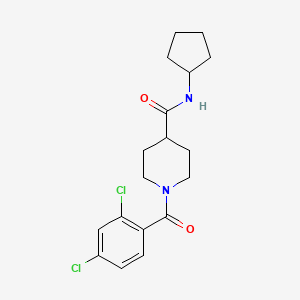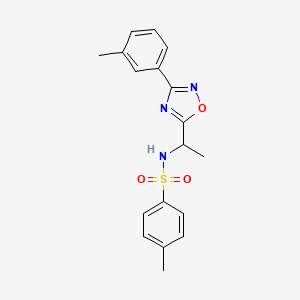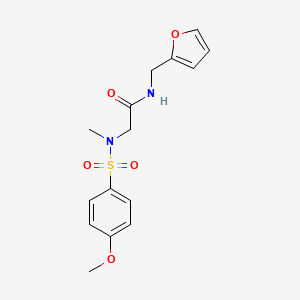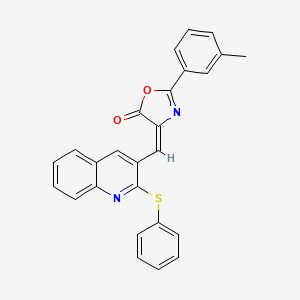
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(m-tolyl)oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(m-tolyl)oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the oxazole family, which is known for its diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. In
作用机制
The exact mechanism of action of (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(m-tolyl)oxazol-5(4H)-one is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth. Furthermore, it has been reported to exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Furthermore, it has been reported to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(m-tolyl)oxazol-5(4H)-one is its broad range of biological activities, which makes it a potential candidate for the treatment of various diseases. Additionally, its relatively simple synthesis method and high purity yield make it a viable compound for lab experiments. However, one of the limitations of this compound is its potential toxicity, which may require further investigation before it can be used in clinical settings.
未来方向
There are several future directions for the research and development of (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(m-tolyl)oxazol-5(4H)-one. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets. Furthermore, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成方法
The synthesis of (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(m-tolyl)oxazol-5(4H)-one involves the reaction of 2-aminobenzothiazole and 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The resulting product is then treated with m-tolylamine to form the desired compound. This method has been reported to yield high purity and good yields of the target compound.
科学研究应用
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(m-tolyl)oxazol-5(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to possess antimicrobial activity against several bacterial and fungal strains. Additionally, it has been reported to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
(4E)-2-(3-methylphenyl)-4-[(2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c1-17-8-7-10-19(14-17)24-27-23(26(29)30-24)16-20-15-18-9-5-6-13-22(18)28-25(20)31-21-11-3-2-4-12-21/h2-16H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSINDSAMPIQOB-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CC4=CC=CC=C4N=C3SC5=CC=CC=C5)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=N/C(=C/C3=CC4=CC=CC=C4N=C3SC5=CC=CC=C5)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

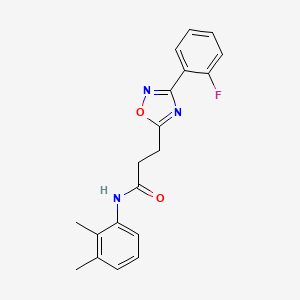
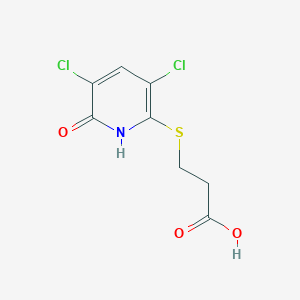
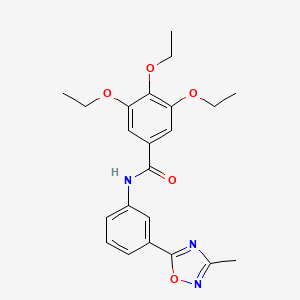
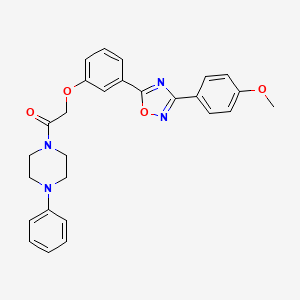


![3-[4-(Ethylsulfamoyl)phenyl]propanamide](/img/structure/B7704344.png)
